5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester
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Description
5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H14ClNO4S and its molecular weight is 303.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatization
The compound 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester is involved in various synthesis processes, demonstrating its utility in creating a range of heterocyclic compounds. For instance, reactions involving thiophene derivatives, including acylaminomethylation of 2-acylthiophenes, have been explored to yield mixtures of methyl derivatives, with a preference for certain positions on the thiophene ring (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, acylation and subsequent reactions of thiazole and thiophene carboxylic acid derivatives have led to the synthesis of various acetylamino derivatives, highlighting the versatility of these thiophene-based compounds in synthetic chemistry (Dovlatyan et al., 2004).
Electrochemical Applications
The electrochemical polymerization of thiophene derivatives has been investigated, resulting in conducting polymers with potential applications in electrochromic devices. For example, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its subsequent electrochemical homopolymerization have shown promising results, leading to polymers with esthetically pleasing color changes and potential for use in electrochromic devices (Camurlu, Çırpan, & Toppare, 2005).
Antioxidant and Antitumor Activities
Research into the biological activities of thiophene derivatives has unveiled their potential in medical applications. Specifically, new thiazolidine and thiazolidinone derivatives synthesized from thiophene-based intermediates have been evaluated for their antioxidant and antitumor activities. Some of these compounds have shown promising results, indicating the potential therapeutic applications of thiophene derivatives in treating various diseases (Gouda & Abu‐Hashem, 2011).
properties
IUPAC Name |
ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-4-18-12(17)9-6(2)10(7(3)15)19-11(9)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGTCWOLDALEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester |
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